molecular formula C17H13ClN4O2 B1682696 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid CAS No. 223671-94-1

3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid

Cat. No. B1682696
CAS RN: 223671-94-1
M. Wt: 340.8 g/mol
InChI Key: UXNWIRHZMHGOCE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of UK-356202 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the isoquinoline ring, chlorination, and subsequent coupling with benzoic acid derivatives. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial production methods for UK-356202 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

UK-356202 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

UK-356202 has several scientific research applications:

Mechanism of Action

UK-356202 exerts its effects by selectively inhibiting urokinase-type plasminogen activator. This inhibition prevents the conversion of plasminogen to plasmin, a key step in the degradation of the extracellular matrix and basement membrane. By blocking this pathway, UK-356202 reduces tumor cell invasion and metastasis. The molecular targets involved include the active site of urokinase-type plasminogen activator and its interaction with the cell surface receptor .

Comparison with Similar Compounds

UK-356202 is unique due to its high selectivity and potency as a urokinase-type plasminogen activator inhibitor. Similar compounds include:

UK-356202 stands out due to its enhanced potency and selectivity, making it a valuable tool in both research and potential therapeutic applications .

properties

CAS RN

223671-94-1

Molecular Formula

C17H13ClN4O2

Molecular Weight

340.8 g/mol

IUPAC Name

3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid

InChI

InChI=1S/C17H13ClN4O2/c18-14-8-21-15(22-17(19)20)13-7-10(4-5-12(13)14)9-2-1-3-11(6-9)16(23)24/h1-8H,(H,23,24)(H4,19,20,21,22)

InChI Key

UXNWIRHZMHGOCE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UK-356202;  UK356202;  UK 356202;  UK-356,202;  UK356,202;  UK 356,202

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid
Reactant of Route 2
3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid
Reactant of Route 3
3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid
Reactant of Route 4
3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid
Reactant of Route 5
Reactant of Route 5
3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid
Reactant of Route 6
3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid

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